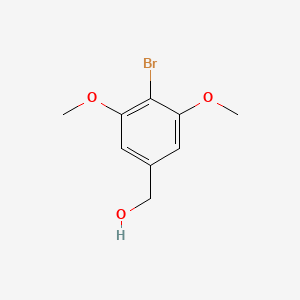

4-Bromo-3,5-dimethoxybenzyl alcohol

描述

Overview of Halogenated Benzyl (B1604629) Alcohols in Organic Synthesis

Halogenated benzyl alcohols are a class of organic compounds characterized by a benzyl alcohol structure substituted with one or more halogen atoms on the benzene (B151609) ring. The presence of a halogen, such as bromine, significantly influences the molecule's chemical reactivity. rsc.org This functional group can be readily displaced or participate in a variety of coupling reactions, which are fundamental processes for forming new chemical bonds in the synthesis of complex organic molecules. sigmaaldrich.com

The benzyl alcohol portion of the molecule also offers reactive sites. The hydroxyl (-OH) group can be oxidized to form an aldehyde or a carboxylic acid, or it can be chemically converted to other functional groups. orgsyn.orgorgchemboulder.com This dual reactivity makes halogenated benzyl alcohols, including 4-bromobenzyl alcohol, versatile intermediates in the synthesis of pharmaceuticals and other high-value chemical products. sigmaaldrich.comacs.orgorganic-chemistry.orgchesci.com

Significance of Methoxy (B1213986) Substitution Patterns in Aryl Compounds

The presence of methoxy groups (-OCH3) on an aromatic ring significantly impacts the electronic properties of the molecule. vaia.comnih.gov Methoxy groups are electron-donating, which means they increase the electron density of the benzene ring, particularly at the ortho and para positions. vaia.com This electronic influence can enhance the reactivity of the ring towards certain reagents and can direct the position of subsequent chemical modifications. nih.gov

In addition to their electronic effects, methoxy groups can be chemically transformed. For instance, they can be cleaved to form phenols, which are another important class of chemical intermediates. nih.gov The strategic placement of methoxy groups on an aryl compound can therefore be a key design element in a multi-step synthetic sequence. nih.govresearchgate.net

Position of 4-Bromo-3,5-dimethoxybenzyl Alcohol within the Class of Brominated Dimethoxybenzyl Alcohols

This compound belongs to a family of isomers of brominated dimethoxybenzyl alcohols. Its specific substitution pattern, with the bromine at the 4-position and the methoxy groups at the 3- and 5-positions, distinguishes it from other isomers such as 2-bromo-4,5-dimethoxybenzyl alcohol and 6-bromo-3,4-dimethoxy-α-methylbenzyl alcohol. rsc.orglookchem.com This unique arrangement of atoms dictates its specific chemical and physical properties.

The table below provides key data for this compound.

| Property | Value |

| CAS Number | 61367-62-2 synquestlabs.com |

| Molecular Formula | C₉H₁₁BrO₃ synquestlabs.com |

| Molecular Weight | 247.09 g/mol guidechem.com |

| Appearance | White solid guidechem.com |

| Solubility | Sparingly soluble in water guidechem.com |

Research Gaps and Future Directions for this compound Studies

While this compound is utilized as a building block in organic synthesis, its full potential is yet to be realized. guidechem.com Future research could be directed towards several promising areas. A significant focus could be on its application in the synthesis of novel bioactive compounds. For instance, related brominated and methoxylated structures have been investigated for their potential as antidiabetic agents and have shown inhibitory activity against certain enzymes. nih.gov

Furthermore, the unique electronic and steric properties conferred by the bromo and dimethoxy groups could be exploited in the development of new catalytic systems or functional materials. A systematic investigation into the reactivity of this compound in a wider range of chemical transformations could unveil new synthetic methodologies. The development of more efficient and environmentally friendly methods for its synthesis, potentially moving away from hazardous reagents like liquid bromine, also presents an area for future research. google.com

Structure

3D Structure

属性

IUPAC Name |

(4-bromo-3,5-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYICCDYGCBAFCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456981 | |

| Record name | 4-Bromo-3,5-dimethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61367-62-2 | |

| Record name | 4-Bromo-3,5-dimethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromo-3,5-dimethoxyphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Bromo 3,5 Dimethoxybenzyl Alcohol

Strategies for Benzyl (B1604629) Alcohol Formation via Reduction

The conversion of a carbonyl group or a carboxylic acid derivative into a primary alcohol is a fundamental transformation in organic synthesis. For the preparation of 4-bromo-3,5-dimethoxybenzyl alcohol, this is typically achieved through the reduction of either the corresponding benzaldehyde or a carboxylic acid derivative.

Reduction of 4-Bromo-3,5-dimethoxybenzaldehyde

A common and direct route to this compound is the reduction of 4-bromo-3,5-dimethoxybenzaldehyde. This transformation is typically accomplished using metal hydride reagents. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its selectivity for aldehydes and ketones, its operational simplicity, and its mild reaction conditions. The reaction is often carried out in alcoholic solvents such as methanol or ethanol at room temperature. ijcea.orggoogle.com

The general mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This is followed by a workup step, typically with water or a dilute acid, to protonate the resulting alkoxide intermediate, yielding the desired benzyl alcohol.

| Reagent | Solvent | Temperature | Typical Yield |

| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | Room Temperature | High |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) / Diethyl ether | 0 °C to Room Temp | High |

This table presents typical conditions for the reduction of substituted benzaldehydes.

Reduction of Relevant Carboxylic Acid Derivatives (e.g., esters)

Alternatively, this compound can be synthesized by the reduction of 4-bromo-3,5-dimethoxybenzoic acid or its ester derivatives. Carboxylic acids and esters are less reactive towards reduction than aldehydes. Therefore, a more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is generally required. rsc.org

The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. LiAlH₄ provides a source of hydride ions that reduce the carboxylic acid or ester to the corresponding primary alcohol. Due to the high reactivity of LiAlH₄, these reactions are conducted under inert atmospheres and require careful quenching during the workup procedure. The reduction of a carboxylic acid with LiAlH₄ proceeds via a carboxylate salt intermediate.

Electrophilic Aromatic Substitution for Bromination

Another synthetic approach involves introducing the bromine atom onto the aromatic ring of a pre-existing dimethoxybenzyl alcohol precursor through an electrophilic aromatic substitution reaction. The success of this strategy hinges on the ability to control the regioselectivity of the bromination.

Regioselective Bromination of 3,5-Dimethoxybenzyl Alcohol Precursors

The direct bromination of 3,5-dimethoxybenzyl alcohol presents a pathway to the target molecule. The two methoxy (B1213986) groups on the aromatic ring are strong activating groups and direct incoming electrophiles to the ortho and para positions. In the case of 3,5-dimethoxybenzyl alcohol, the positions ortho to both methoxy groups (positions 2 and 6) and the position para to both (position 4) are all activated.

Due to steric hindrance from the adjacent methoxy and benzyl alcohol groups, the para position (position 4) is generally the most favored site for electrophilic attack. Various brominating agents can be employed, including molecular bromine (Br₂) in the presence of a Lewis acid catalyst or in a suitable solvent like acetic acid, and N-bromosuccinimide (NBS), which is a milder source of electrophilic bromine. mdpi.comresearchgate.net The choice of reagent and reaction conditions can be optimized to maximize the yield of the desired 4-bromo isomer. mdpi.com

| Brominating Agent | Solvent/Catalyst | Key Feature |

| Bromine (Br₂) | Acetic Acid | Common, effective for activated rings |

| N-Bromosuccinimide (NBS) | THF / Acetonitrile | Milder, can offer higher selectivity |

| Tetraalkylammonium tribromides | Dichloromethane | High para-selectivity for some substrates |

This table shows common reagents for the regioselective bromination of activated aromatic rings.

Mechanisms of Bromination in the Presence of Activating Groups

The mechanism of electrophilic aromatic bromination involves the attack of the electron-rich aromatic ring on an electrophilic bromine species (e.g., Br⁺ or a polarized Br-Br bond). msu.edulibretexts.orgunizin.org This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgnih.gov

The methoxy groups (-OCH₃) are strong activating groups due to their ability to donate electron density to the benzene (B151609) ring through resonance (a +R effect). nih.gov This electron donation stabilizes the positive charge of the arenium ion intermediate, particularly when the electrophile adds to the ortho or para positions. The resonance structures for the intermediate show that the positive charge can be delocalized onto the oxygen atom of the methoxy group, which is a highly stabilizing contribution. nih.gov In the final, fast step of the reaction, a base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the substituted product. libretexts.orglibretexts.org The strong directing effect of the two meta-positioned methoxy groups ensures that bromination occurs preferentially at the shared para position.

Multi-step Synthetic Sequences Incorporating this compound

This compound serves as a key intermediate in various multi-step synthetic sequences. Its utility stems from the presence of two distinct reactive sites: the benzyl alcohol and the aryl bromide. The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., a benzyl bromide) for subsequent nucleophilic substitution reactions. The aryl bromide functionality is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds, most notably through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings.

For instance, the benzyl alcohol can be converted to 4-bromo-3,5-dimethoxybenzyl bromide. This transformation allows for the introduction of various nucleophiles at the benzylic position. Subsequently, the aryl bromide can be subjected to a cross-coupling reaction to build a more complex carbon skeleton. These multi-step sequences are fundamental in the synthesis of natural products, pharmaceuticals, and materials science applications. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com

Synthesis from 3,5-Dihydroxybenzoic Acid

A common synthetic pathway to this compound begins with 3,5-dihydroxybenzoic acid. This multi-step process involves protection, methylation, bromination, and reduction.

A typical sequence is as follows:

Esterification of the carboxylic acid in 3,5-dihydroxybenzoic acid to prevent its interference in subsequent reactions.

Methylation of the two hydroxyl groups to form the dimethoxy ether.

Bromination at the position para to the ester group.

Reduction of the ester group to the primary alcohol, yielding the final product.

Role as an Intermediate in Complex Molecule Synthesis

This compound serves as a crucial building block in the synthesis of a variety of more complex molecules. Its utility stems from the presence of multiple functional groups: the alcohol, the bromo substituent, and the dimethoxy-substituted aromatic ring. These sites allow for a range of chemical transformations, making it a valuable synthon.

It is particularly important in the synthesis of compounds investigated for their potential biological activity. For instance, it is a key intermediate in the preparation of certain kinase inhibitors and other pharmacologically relevant scaffolds. The bromo group can be utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the alcohol can be oxidized or converted to other functional groups.

Catalytic Approaches in the Synthesis of this compound and its Derivatives

Modern catalytic methods play a significant role in the synthesis and derivatization of this compound, offering efficient and selective transformations.

Palladium-Catalyzed Transformations

Palladium catalysts are extensively used for reactions involving the bromo group of this compound and its derivatives. Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions are prominent examples. These reactions allow for the formation of new C-C and C-N bonds, enabling the synthesis of a diverse array of complex structures from this intermediate.

For example, the Suzuki coupling of a protected form of this compound with a boronic acid can introduce a new aryl or alkyl group at the 4-position of the benzene ring.

Copper-Mediated Reactions

Copper-mediated reactions also provide valuable synthetic routes for the derivatization of this compound. These reactions are often used for the formation of carbon-heteroatom bonds. For instance, copper-catalyzed coupling reactions can be employed to introduce ether or amine functionalities at the position of the bromo group.

Comparative Analysis of Synthetic Routes: Yields, Purity, and Scalability

The choice of a synthetic route for this compound depends on several factors, including the desired scale, purity requirements, and cost-effectiveness.

| Synthetic Route | Typical Overall Yield | Purity | Scalability Notes |

| Multi-step from 3,5-Dihydroxybenzoic Acid | Moderate to Good | High, with purification at each step | Can be scaled up, but requires careful optimization of each reaction step. |

| Routes involving late-stage bromination | Variable | May require challenging purifications | Can be advantageous for creating analogs with diverse substitution patterns. |

Green Chemistry Principles in the Synthesis of this compound

Efforts to develop more environmentally benign synthetic methods for this compound are ongoing. Key areas of focus include:

Use of Greener Solvents: Replacing hazardous solvents with more sustainable alternatives in the reaction and purification steps.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, thus minimizing waste.

Catalysis: Employing catalytic methods over stoichiometric reagents to reduce waste and improve reaction efficiency. The use of palladium and copper catalysts aligns with this principle.

Energy Efficiency: Developing reactions that can be conducted at lower temperatures and pressures to reduce energy consumption.

By integrating these principles, the environmental impact of synthesizing this important chemical intermediate can be significantly reduced.

Chemical Reactivity and Transformation of 4 Bromo 3,5 Dimethoxybenzyl Alcohol

Reactions Involving the Benzyl (B1604629) Alcohol Moiety

The benzyl alcohol group, a primary alcohol attached to a benzene (B151609) ring, is susceptible to oxidation, esterification, etherification, and nucleophilic substitution at the benzylic carbon.

The primary alcohol functional group of 4-bromo-3,5-dimethoxybenzyl alcohol can be oxidized to form the corresponding aldehyde, 4-bromo-3,5-dimethoxybenzaldehyde, or further to the carboxylic acid, 4-bromo-3,5-dimethoxybenzoic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

For the selective oxidation to the aldehyde, a variety of mild oxidizing agents can be employed. A representative example is the use of 2-iodoxybenzenesulfonic acid (IBS), which can be generated in situ from 2-iodobenzenesulfonic acid and Oxone. This method has been shown to be effective for the selective oxidation of substituted benzyl alcohols, such as 4-bromobenzyl alcohol, to the corresponding aldehyde. orgsyn.org Other common reagents for this transformation include pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), and Swern or Dess-Martin periodinane oxidations. These methods are generally effective for converting primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. organic-chemistry.org

The following table summarizes representative conditions for the oxidation of a similar substituted benzyl alcohol:

| Reactant | Oxidizing Agent | Solvent | Product | Yield |

| 4-Bromobenzyl alcohol | 2-Iodoxy-5-methylbenzenesulfonic Acid/Oxone | Acetonitrile/Water | 4-Bromobenzaldehyde | High |

Data based on analogous reactions of substituted benzyl alcohols.

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. For instance, the esterification of benzyl alcohol with acetic acid can be effectively catalyzed by sulfated metal-incorporated MCM-48, a solid acid catalyst, to produce benzyl acetate with high selectivity. nih.gov The introduction of substituents on the phenyl ring of the benzyl ester can influence its stability; electron-donating groups like methoxy (B1213986) groups can increase acid lability. thieme-connect.de

Etherification, the formation of an ether, can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or by using specialized reagents. A mild and effective method for the synthesis of benzyl ethers involves the use of 2-benzyloxy-1-methylpyridinium triflate, which acts as a neutral benzylating agent. beilstein-journals.org Another approach involves the cross-etherification of a benzyl alcohol with an aliphatic alcohol mediated by an alkoxyhydrosilane. nih.gov

Below is a table of representative esterification and etherification reactions for benzyl alcohols:

| Reaction Type | Reactants | Catalyst/Reagent | Product |

| Esterification | Benzyl alcohol, Acetic acid | Sulfated Metal-Incorporated MCM-48 | Benzyl acetate |

| Etherification | Benzyl alcohol | 2-Benzyloxy-1-methylpyridinium triflate | Benzyl ether |

This table illustrates general reactions applicable to benzyl alcohols.

The benzylic hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions.

The conversion of this compound to the corresponding benzyl bromide is a key transformation that activates the benzylic position for further reactions. This can be achieved using various brominating agents. A common method for converting benzyl alcohols to benzyl bromides is the Appel reaction, which uses a combination of a phosphine, typically triphenylphosphine (PPh₃), and a halogen source like carbon tetrabromide (CBr₄). This reaction proceeds under mild conditions. For example, the related compound 2-bromo-4,5-dimethoxybenzyl alcohol has been converted to 2-bromo-4,5-dimethoxybenzyl bromide in this manner. rsc.org

Alternatively, phosphorus tribromide (PBr₃) or boron tribromide (BBr₃) are effective reagents for the bromination of benzyl alcohols. google.com These reagents directly replace the hydroxyl group with a bromine atom.

The table below shows representative conditions for the synthesis of a substituted benzyl bromide from the corresponding alcohol:

| Reactant | Reagent | Solvent | Product |

| 2-Bromo-4,5-dimethoxybenzyl alcohol | CBr₄, PPh₃ | THF | 2-Bromo-4,5-dimethoxybenzyl bromide |

| 3,4-Dimethoxybenzyl alcohol | BBr₃ | - | 3,4-Dimethoxybenzyl bromide |

Data based on the synthesis of isomers and analogous compounds.

The benzyl alcohol can be converted to other functional groups, such as nitriles, often through a one-pot procedure. One such method involves the direct oxidative conversion of alcohols to nitriles using trichloroisocyanuric acid (TCCA) as an oxidant in aqueous ammonia. This approach is efficient for a variety of benzyl alcohols. organic-chemistry.orgorganic-chemistry.org Another mild and aerobic catalytic process for obtaining nitriles directly from alcohols and aqueous ammonia is mediated by a copper(I)/bpy/TEMPO catalyst system in the presence of oxygen. pkusz.edu.cn

These direct conversions offer an advantage over multi-step sequences that might involve initial conversion to a halide followed by cyanation. chemistrysteps.com

The following table summarizes a one-pot method for the conversion of a benzyl alcohol to a nitrile:

| Reactant | Reagents | Product |

| Benzyl alcohol | TCCA, aqueous NH₃ | Benzonitrile |

This table illustrates a general one-pot conversion applicable to benzyl alcohols.

Nucleophilic Substitution at the Benzylic Position

Reactions Involving the Aromatic Bromine

The bromine atom attached to the aromatic ring of this compound is relatively unreactive towards nucleophilic aromatic substitution but is well-suited for participation in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The two methoxy groups on the aromatic ring are electron-donating, which can influence the reactivity of the aryl bromide in these transformations.

Prominent examples of such cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl structures or for attaching alkyl, alkenyl, or alkynyl groups to the aromatic ring. libretexts.org The reaction is tolerant of a wide range of functional groups. nih.govnih.gov The presence of electron-donating methoxy groups on the aryl bromide can affect the rate of the oxidative addition step in the catalytic cycle. researchgate.net

Heck-Mizoroki Reaction: This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgyoutube.com The reaction typically exhibits high trans selectivity. organic-chemistry.org The electronic nature of the substituents on the aryl bromide can influence the reaction's efficiency. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.orglibretexts.org This method is highly effective for the synthesis of arylalkynes. The reactivity of the aryl halide is a key factor, with aryl iodides generally being more reactive than aryl bromides. wikipedia.orgresearchgate.netrsc.org

The following table provides a general overview of these cross-coupling reactions as they would apply to this compound:

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | Biaryl or substituted arene |

| Heck-Mizoroki | Alkene | Pd catalyst, Base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

This table outlines the potential applications of common cross-coupling reactions to the aromatic bromine of the title compound.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom on the aromatic ring of this compound and its derivatives serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds by coupling an organohalide with an organoboron species. wikipedia.orglibretexts.org The electron-rich nature of the 4-bromo-3,5-dimethoxyphenyl core makes oxidative addition to the palladium(0) catalyst a feasible, albeit sometimes challenging, step. Research has shown that related substrates, such as 1-bromo-3,5-dimethoxybenzene, successfully undergo Suzuki-Miyaura coupling with phenylboronic acid. For instance, using a Pd-PEPPSI-CMP catalyst in methanol at 80 °C, the corresponding biphenyl product was obtained in a high yield of 98%. rsc.org The presence of the benzyl alcohol group is generally tolerated in Suzuki reactions, particularly with the use of appropriate bases and ligands that are compatible with hydroxyl functionalities. nih.gov

Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org While specific examples utilizing this compound are not extensively documented, the reactivity of electron-rich aryl bromides in Heck couplings is well-established. These substrates can be effectively coupled with various olefins, although they may require slightly more forcing conditions compared to their electron-deficient counterparts. The reaction is tolerant of various functional groups, including alcohols. nih.gov

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is known to proceed effectively with electron-rich aryl bromides. Studies on the closely related 1-bromo-3,5-dimethoxybenzene have demonstrated its viability as a coupling partner. Using a monoligated palladium precatalyst, it was successfully coupled with 3-ethynylpyridine, a reaction that fails under classical conditions, highlighting the importance of catalyst selection for challenging substrates. nih.gov The reaction conditions are generally mild and compatible with the benzyl alcohol moiety.

| Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 1-Bromo-3,5-dimethoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃, MeOH, 80 °C, 1 h | 98% | rsc.org |

| Sonogashira | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | DABCO, THF, RT, 24 h | 88% | nih.gov |

| Heck | 4-Bromo-3,5-dimethoxybenzaldehyde | Styrene | Pd(OAc)₂ / Ligand | Base, Solvent, Heat | N/A | General Reaction |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The viability of this reaction is highly dependent on the electronic properties of the ring. The most common mechanism, the addition-elimination pathway, requires the presence of strong electron-withdrawing groups (such as nitro or carbonyl groups) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.

This compound is a poor substrate for this type of reaction. The aromatic ring is substituted with two methoxy groups, which are powerful electron-donating groups, and a hydroxymethyl group, which is weakly activating. These substituents increase the electron density of the aromatic ring, making it nucleophilic rather than electrophilic and destabilizing the negatively charged intermediate required for the SNAr mechanism. Consequently, direct displacement of the bromine atom by common nucleophiles via the addition-elimination pathway is not considered a feasible transformation under standard conditions.

An alternative pathway, the elimination-addition (benzyne) mechanism, can occur on aryl halides that are unactivated towards the SNAr mechanism. However, this pathway requires extremely strong basic conditions (e.g., sodium amide) to effect the dehydrohalogenation and formation of a highly reactive benzyne intermediate. Such harsh conditions would likely be incompatible with the benzylic alcohol functionality, leading to deprotonation and potential side reactions.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic reagent, which can then be reacted with various electrophiles. For this compound, this transformation typically involves reacting the aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), to generate a highly reactive aryllithium species.

A key challenge in performing a metal-halogen exchange on this substrate is the presence of the acidic benzylic alcohol proton. Organolithium reagents are potent bases and would preferentially deprotonate the alcohol before any significant halogen exchange could occur. This would consume at least one equivalent of the reagent and form a lithium alkoxide, which might inhibit the desired exchange reaction.

To circumvent this issue, two main strategies can be employed:

Protection of the Alcohol: The hydroxyl group can be protected with a group that is stable to organolithium reagents, such as a silyl ether (e.g., TBDMS) or a simple alkyl ether. After the protection step, the metal-halogen exchange can be performed, followed by reaction with an electrophile and subsequent deprotection to reveal the alcohol.

Use of Excess Reagent: A simpler approach is to use at least two equivalents of the alkyllithium reagent. The first equivalent acts as a base, deprotonating the alcohol to form the lithium alkoxide. The second equivalent then engages in the desired bromine-lithium exchange at a low temperature (typically -78 °C or lower) to form the dilithiated intermediate. This intermediate can then be trapped with an electrophile (e.g., CO₂, DMF, aldehydes) to introduce a new functional group at the 4-position of the ring.

| Step | Substrate | Reagent | Intermediate | Electrophile (E+) | Final Product Type |

|---|---|---|---|---|---|

| 1 | This compound | 2.2 eq. n-BuLi, THF, -78 °C | 4-Lithio-3,5-dimethoxybenzyl-lithium-alkoxide | CO₂ then H₃O⁺ | 4-(Hydroxymethyl)-2,6-dimethoxybenzoic acid |

| 2 | This compound | 2.2 eq. n-BuLi, THF, -78 °C | 4-Lithio-3,5-dimethoxybenzyl-lithium-alkoxide | DMF then H₃O⁺ | 4-(Hydroxymethyl)-2,6-dimethoxybenzaldehyde |

| 3 | This compound | 2.2 eq. n-BuLi, THF, -78 °C | 4-Lithio-3,5-dimethoxybenzyl-lithium-alkoxide | D₂O | 4-Deuterio-3,5-dimethoxybenzyl alcohol |

Reactions Involving the Methoxy Groups

Demethylation Strategies (e.g., with BBr₃)

The cleavage of aryl methyl ethers is a common transformation in organic synthesis, often employed to unmask phenol functionalities. Boron tribromide (BBr₃) is a particularly effective and widely used reagent for this purpose, as it can cleave ethers under mild conditions. researchgate.net The reaction proceeds via coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, releasing methyl bromide. nih.govresearchgate.net

For this compound, demethylation with BBr₃ would be expected to convert one or both methoxy groups to hydroxyl groups. The stoichiometry of BBr₃ is crucial; typically, one equivalent of the reagent is required for each ether group to be cleaved. mdma.ch Therefore, using two or more equivalents of BBr₃ would likely lead to the formation of 4-Bromo-3,5-dihydroxybenzyl alcohol (bromosyringyl alcohol).

The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM) or chloroform, at low temperatures (e.g., 0 °C to room temperature) to control the reactivity. orgsyn.org The benzylic alcohol group may also interact with BBr₃, potentially requiring an additional equivalent of the reagent. After the cleavage reaction, the resulting borate esters are hydrolyzed during an aqueous workup to yield the final phenol products.

Stability and Reactivity of Methoxy Groups under various conditions

The methoxy groups in this compound are generally stable under a wide range of chemical conditions, making them excellent directing groups and electronic modifiers that can withstand various synthetic transformations before a potential late-stage demethylation.

Under Basic and Nucleophilic Conditions: The C(aryl)-O bond of the methoxy groups is strong and resistant to cleavage by most bases and nucleophiles. They are stable during reactions such as esterification or oxidation of the benzyl alcohol, and under the basic conditions used in many cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Under Acidic Conditions: While strong protic acids combined with heat (e.g., HBr, HI) can cleave aryl ethers, the methoxy groups are stable to milder acidic conditions often used for the removal of acid-labile protecting groups (e.g., silyl ethers, acetals). However, very strong Lewis acids or protic acids at elevated temperatures will lead to demethylation.

Under Hydrogenation Conditions: The methoxy groups are completely stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C) that might be used to reduce other functional groups in a molecule. This is in contrast to a benzyl ether, which would be readily cleaved under these conditions.

Under Oxidative/Reductive Conditions: The methoxy groups are inert to many common oxidizing agents (e.g., MnO₂, PCC, DMP) used for the conversion of the benzyl alcohol to an aldehyde, and to reducing agents (e.g., NaBH₄, LiAlH₄) that might be used on other functional groups.

The primary reactivity of the methoxy groups is their Lewis basicity, which allows them to coordinate to Lewis acids, initiating their cleavage as described in the demethylation section.

Cascade and Multicomponent Reactions Utilizing this compound

While this compound itself is not a typical substrate for cascade or multicomponent reactions (MCRs), its oxidized derivative, 4-bromo-3,5-dimethoxybenzaldehyde , is an excellent building block for such transformations. MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product that incorporates portions of each reactant.

The aldehyde functionality provides the electrophilic center necessary to participate in reactions like the Biginelli or Hantzsch reactions and their variations. For instance, a structurally similar compound, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, has been used in a Biginelli-like MCR with 3-amino-1,2,4-triazole and acetone. This reaction, under acidic catalysis, leads to the formation of complex heterocyclic structures like tetrahydro wikipedia.orgorganic-chemistry.orgorgsyn.orgtriazolo[1,5-a]pyrimidines. This demonstrates the potential of the 4-bromo-3,5-dimethoxybenzaldehyde scaffold to serve as the aldehyde component in similar complexity-generating reactions.

A plausible synthetic sequence would involve the mild oxidation of this compound to the corresponding aldehyde, which can then be directly employed in a multicomponent reaction without purification. This aldehyde can react with a β-ketoester (e.g., ethyl acetoacetate) and a urea or thiourea derivative in a one-pot synthesis to generate highly substituted dihydropyrimidinones, a privileged scaffold in medicinal chemistry. The bromine atom and methoxy groups would be carried through the reaction sequence, providing handles for further diversification of the final product.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed map of the molecular connectivity can be constructed.

In the ¹H NMR spectrum of 4-Bromo-3,5-dimethoxybenzyl alcohol, distinct signals corresponding to each type of proton are observed. The aromatic protons (H-2 and H-6) are chemically equivalent due to the molecule's symmetry and thus appear as a single signal. The benzylic methylene (B1212753) protons (-CH₂OH) and the methoxy (B1213986) protons (-OCH₃) also give rise to characteristic singlets. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on solvent and concentration.

A representative analysis of the ¹H NMR spectrum is detailed in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration |

| Ar-H (H-2, H-6) | ~ 6.5 - 7.5 | Singlet (s) | 2H |

| -CH₂ OH | ~ 4.6 | Singlet (s) | 2H |

| -OCH₃ | ~ 3.8 - 3.9 | Singlet (s) | 6H |

| -OH | Variable | Singlet (s), broad | 1H |

Note: The exact chemical shifts can vary slightly based on the solvent used and the concentration of the sample.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to symmetry, the two methoxy-substituted carbons (C-3 and C-5) and the two aromatic CH carbons (C-2 and C-6) are equivalent, each producing a single resonance.

The table below outlines the expected chemical shifts for the carbon atoms in this compound.

| Carbon Assignment | Chemical Shift (δ) (ppm) |

| C -Br (C-4) | ~ 110 - 120 |

| C -OCH₃ (C-3, C-5) | ~ 150 - 160 |

| C -H (C-2, C-6) | ~ 105 - 115 |

| C -CH₂OH (C-1) | ~ 140 - 145 |

| -C H₂OH | ~ 60 - 65 |

| -OC H₃ | ~ 55 - 60 |

Note: Chemical shifts are approximate and can differ based on experimental conditions.

Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. In this specific molecule, with its high degree of substitution and symmetry, minimal or no cross-peaks would be expected in the aromatic region, confirming the isolated nature of the aromatic protons. A correlation might be observed between the methylene (-CH₂) and hydroxyl (-OH) protons under certain conditions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signal around 4.6 ppm to the carbon signal around 60-65 ppm (-CH₂OH), the aromatic proton signal to its corresponding carbon signal (C-2/C-6), and the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) connectivity. Key correlations would include:

The methylene protons (-CH₂) showing a correlation to the quaternary aromatic carbon C-1.

The aromatic protons (H-2/H-6) showing correlations to the methoxy-substituted carbons (C-3/C-5), the bromo-substituted carbon (C-4), and the benzylic carbon-bearing C-1.

The methoxy protons (-OCH₃) showing a correlation to their attached carbons (C-3/C-5). These correlations confirm the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound displays characteristic absorption bands.

| Functional Group | Vibration Type | Absorption Range (cm⁻¹) |

| Alcohol (-OH) | O-H stretch, hydrogen-bonded | 3200 - 3600 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₂, -CH₃) | C-H stretch | 2850 - 3000 |

| Aromatic C=C | C=C stretch | 1550 - 1600 |

| Alcohol C-O | C-O stretch | ~ 1050 |

| Ether C-O | C-O stretch (aryl-alkyl) | ~ 1250 (asymmetric), ~1050 (symmetric) |

| Alkyl Halide (C-Br) | C-Br stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular formula of this compound is C₉H₁₁BrO₃, with a molecular weight of approximately 247.09 g/mol . guidechem.comchemscene.com

A key feature in the mass spectrum is the presence of a pair of peaks for the molecular ion (M⁺), known as the M and M+2 peaks. libretexts.org This is due to the natural isotopic abundance of bromine, which consists of ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio. libretexts.org Consequently, the mass spectrum will show a molecular ion peak [M]⁺ at m/z 246 and an [M+2]⁺ peak at m/z 248 of almost equal intensity.

Common fragmentation pathways for benzylic alcohols include alpha-cleavage and dehydration. libretexts.org Major fragments observed in the mass spectrum could include:

[M - H₂O]⁺: Loss of a water molecule (18 amu) from the molecular ion.

[M - CH₂OH]⁺: Loss of the hydroxymethyl radical (31 amu).

[M - OCH₃]⁺: Loss of a methoxy radical (31 amu).

Benzylic Cation: Cleavage of the C-C bond adjacent to the oxygen can lead to a stable benzylic cation, which may appear as a prominent peak. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic compounds like this compound typically exhibit absorption bands arising from π → π* electronic transitions within the benzene (B151609) ring. The substitution pattern with two methoxy groups (auxochromes) and a bromine atom will influence the position (λ_max) and intensity of these absorption bands compared to unsubstituted benzene. One would expect to see characteristic absorption maxima in the UV range, typically between 250 and 300 nm.

X-ray Crystallography for Solid-State Structure Determination

Detailed information regarding the crystal structure of this compound is not currently available in published literature. The following subsections outline the standard parameters that would be determined through X-ray crystallography.

The crystal system and space group for this compound have not yet been determined. This information would describe the symmetry of the crystal lattice.

The specific unit cell dimensions (a, b, c, α, β, γ) and the number of molecules per unit cell (Z-value) for this compound are not available.

A Hirshfeld surface analysis, which is used to visualize and quantify intermolecular interactions within a crystal, has not been performed for this compound due to the absence of the necessary crystallographic information file (CIF).

Computational Chemistry and Theoretical Studies of 4 Bromo 3,5 Dimethoxybenzyl Alcohol

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-bromo-3,5-dimethoxybenzyl alcohol, DFT can provide precise insights into its geometry, stability, and electronic characteristics. nih.govnih.gov

Molecular Geometry Optimization and Electronic Structure

The first step in a DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For this compound, this would determine the precise bond lengths, bond angles, and dihedral (torsional) angles.

The electronic structure, including the distribution of electron density, can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps reveal the electrophilic and nucleophilic regions of the molecule. In this case, the oxygen atoms of the methoxy (B1213986) and alcohol groups would exhibit negative potential (nucleophilic character), while the hydrogen of the alcohol group would show a positive potential (electrophilic character), indicating its role as a hydrogen bond donor. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound This table presents hypothetical yet realistic values based on standard bond lengths and angles for similar organic functional groups, as would be determined by DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory).

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.90 Å |

| C-O (methoxy) | ~1.36 Å | |

| C-O (alcohol) | ~1.43 Å | |

| O-H (alcohol) | ~0.96 Å | |

| Bond Angle | C-C-Br | ~120° |

| C-O-C (methoxy) | ~118° | |

| C-C-O (alcohol) | ~110° | |

| Dihedral Angle | C-C-O-H | ~60° (gauche) or ~180° (anti) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. mdpi.com A smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy groups. The LUMO would likely be distributed over the aromatic ring and influenced by the electron-withdrawing bromine atom. The HOMO-LUMO gap would quantify the energy required to excite an electron, providing insight into its electronic transitions and photochemical behavior. nih.govmdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies These values are illustrative of what a DFT calculation would yield, providing insight into the molecule's electronic properties and reactivity.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron-donating orbital, localized on the benzene (B151609) ring and methoxy groups. |

| LUMO | -1.2 | Electron-accepting orbital, with significant contribution from the aromatic ring. |

| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability and relatively low reactivity. mdpi.com |

Reactivity Prediction and Reaction Mechanism Elucidation

DFT calculations are instrumental in predicting how a molecule will react and in elucidating the step-by-step mechanisms of chemical reactions. researchgate.nethilarispublisher.com By mapping the reaction pathway and calculating the energies of transition states and intermediates, researchers can determine the most favorable reaction routes. nih.govnih.govnih.gov

For this compound, DFT could be used to model its oxidation to the corresponding aldehyde, a common reaction for benzyl (B1604629) alcohols. hilarispublisher.comnih.govresearchgate.net The calculations would identify the transition state for this transformation and determine the activation energy, which governs the reaction rate. nih.gov Global and local reactivity descriptors derived from DFT, such as Fukui functions, can pinpoint the specific atoms most susceptible to nucleophilic or electrophilic attack. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a dynamic picture of molecular behavior over time, complementing the static information from DFT. MD applies classical mechanics to model the movements and interactions of atoms and molecules, offering insights into conformational changes and environmental effects. um.espitt.edu

Conformational Analysis and Stability

Molecules are not static; they are in constant motion, with various parts rotating around single bonds. This rotation gives rise to different spatial arrangements called conformations. MD simulations can explore the potential energy surface of this compound to identify its most stable conformers. nih.govmdpi.com

Key rotations would occur around the C-O bond of the alcohol and the C-C bonds connecting the methoxy groups to the ring. The simulation would reveal the relative energies of different conformers (e.g., gauche vs. anti orientations of the hydroxyl group) and the energy barriers between them. researchgate.net This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or receptors. nih.gov

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are exceptionally well-suited to study these effects by explicitly including solvent molecules (like water or an organic solvent) in the simulation box. acs.org

For this compound, an MD simulation in water would show the formation of hydrogen bonds between the alcohol's hydroxyl group and surrounding water molecules. nih.govacs.org The simulation would also illustrate how the hydrophobic and hydrophilic parts of the molecule orient themselves in the solvent. These solvent interactions can affect conformational preferences and the accessibility of reactive sites, thereby influencing the molecule's chemical reactivity and physical properties. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining studies on analogous substituted benzyl alcohols and brominated aromatic compounds.

QSAR models for substituted benzyl alcohols often reveal correlations between physicochemical properties and biological activities, such as enzyme inhibition or toxicity. For instance, studies on the inhibition of enzymes like acetylcholinesterase and carbonic anhydrase by various substituted benzyl alcohol derivatives have demonstrated that lipophilicity, electronic effects, and steric parameters of the substituents play a crucial role in their inhibitory potential. juniperpublishers.comnih.gov

In the case of this compound, a hypothetical QSAR model would consider descriptors such as:

Molecular Weight: 247.09 g/mol

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to form hydrogen bonds.

Dipole Moment: Reflecting the charge distribution within the molecule.

HOMO and LUMO Energies: The energies of the highest occupied and lowest unoccupied molecular orbitals, which relate to the molecule's reactivity.

A generalized QSAR study on a series of substituted benzyl alcohols might yield an equation of the following form:

Biological Activity = c0 + c1(LogP) + c2(TPSA) + c3*(Dipole Moment) + ...

Where the coefficients (c0, c1, c2, c3, etc.) are determined through statistical analysis of a training set of molecules with known activities. For this compound, the bromine atom and two methoxy groups would significantly influence these descriptors. The bromine atom contributes to the molecule's lipophilicity and can engage in halogen bonding, while the methoxy groups can act as hydrogen bond acceptors and influence the electronic properties of the aromatic ring.

| Descriptor | Predicted Value for this compound | Potential Impact on Activity |

| Molecular Weight | 247.09 g/mol | Can influence binding affinity and transport properties. |

| LogP | High (due to bromine and methoxy groups) | Increased lipophilicity may enhance membrane permeability. |

| TPSA | Relatively low | May limit strong hydrogen bonding interactions. |

| Dipole Moment | Moderate | Influences electrostatic interactions with biological targets. |

| Halogen Bonding Potential | Present (due to bromine) | Can contribute to specific binding interactions. |

It is important to note that the predictive power of any QSAR model is dependent on the quality and diversity of the data used to build it.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for structure elucidation and for understanding the electronic environment of the molecule. Density Functional Theory (DFT) is a commonly employed method for such calculations. scispace.comscielo.br

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For this compound, DFT calculations can predict the chemical shifts of the aromatic protons, the benzylic protons, and the methoxy protons, as well as the carbon atoms in the molecule. scielo.brresearchgate.net The calculated shifts are then typically compared to experimental data for validation.

Predicted ¹H NMR Chemical Shifts (Illustrative):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.0 | Singlet |

| Benzylic-CH₂ | 4.5 - 5.0 | Singlet |

| Methoxy-CH₃ | 3.8 - 4.2 | Singlet |

Predicted ¹³C NMR Chemical Shifts (Illustrative):

| Carbon | Predicted Chemical Shift (ppm) |

| C-Br | 110 - 120 |

| C-OCH₃ | 150 - 160 |

| C-CH₂OH | 135 - 145 |

| Benzylic-CH₂ | 60 - 70 |

| Methoxy-CH₃ | 55 - 65 |

Note: These are illustrative values and the actual predicted shifts can vary depending on the level of theory and basis set used in the DFT calculations.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands. For this compound, key vibrational modes would include the O-H stretch of the alcohol group, C-H stretches of the aromatic ring and methoxy groups, C-O stretches, and the C-Br stretch. chemrxiv.org

In Silico Screening and Drug Design Applications

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. juniperpublishers.com While there is no specific mention of this compound in extensive drug screening campaigns, its structural motifs suggest potential for various biological activities.

The presence of a brominated aromatic ring and a benzyl alcohol moiety makes it an interesting candidate for targeting enzymes where hydrophobic and hydrogen-bonding interactions are important for ligand binding. For instance, substituted benzyl alcohols have been investigated as inhibitors of enzymes such as serine proteases and hydrolases. researchgate.net

Molecular Docking: A key component of in silico screening is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov A hypothetical docking study of this compound into the active site of an enzyme, for example, a bacterial serine hydrolase, might reveal the following interactions:

Hydrogen Bonding: The hydroxyl group of the benzyl alcohol can act as a hydrogen bond donor or acceptor with amino acid residues in the active site.

Hydrophobic Interactions: The aromatic ring and the bromine atom can engage in hydrophobic interactions with nonpolar residues.

Halogen Bonding: The bromine atom could form a halogen bond with a Lewis basic atom (e.g., oxygen or nitrogen) in the protein backbone or side chain, a type of interaction that is increasingly recognized for its importance in drug design.

Pharmacophore Modeling: Based on the interactions observed in docking studies of related compounds, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. For a series of brominated benzyl alcohol derivatives, a pharmacophore might consist of a hydrophobic aromatic feature, a hydrogen bond donor/acceptor, and a halogen bond donor.

Biological Activities and Pharmacological Relevance of 4 Bromo 3,5 Dimethoxybenzyl Alcohol and Its Derivatives

Antioxidant Potential and Mechanisms of Action

The antioxidant potential of compounds structurally related to 4-bromo-3,5-dimethoxybenzyl alcohol has been investigated, with a focus on their ability to modulate cellular defense mechanisms against oxidative stress.

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress. Activation of this pathway leads to the expression of various antioxidant and cytoprotective genes.

Studies on 3-bromo-4,5-dihydroisoxazole (B8742708) derivatives have shown their ability to activate the Nrf2/HO-1 axis. nih.gov The activation of Nrf2 is dependent on the nature of the leaving group at the 3-position of the isoxazoline (B3343090) nucleus, with the 3-bromo-isoxazoline being more active than its 3-chloro counterpart. nih.gov The mechanism of action involves the modification of cysteine residues on Keap1, the repressor protein of Nrf2, which leads to Nrf2's translocation to the nucleus and subsequent activation of target genes like HO-1. nih.gov Specifically, the Cys151 residue in Keap1 has been identified as a key target for these electrophilic compounds. nih.gov

One particular derivative, 3-bromo-5-phenyl-4,5-dihydroisoxazole , was identified as having the best activating properties in human monocytic cells. nih.gov

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cellular components. The ability to scavenge these species is a key feature of antioxidants. Chronic alcohol consumption, for instance, is known to induce excessive production of ROS, leading to cellular damage. mdpi.com

The marine-derived compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) , a structural analog, has been shown to possess radical scavenging activity, thereby reducing oxidative stress in various cell types. nih.gov This compound has been found to inhibit the production of reactive oxygen species in metastatic human prostate cancer cells. researchgate.net The development of ROS-scavenging scaffolds for therapeutic purposes highlights the importance of this mechanism in treating inflammatory conditions. nih.gov

Interactive Data Table: Antioxidant Activity of this compound Derivatives

| Compound | Biological Activity | Mechanism of Action | Cell Line | Reference |

| 3-Bromo-5-phenyl-4,5-dihydroisoxazole | Nrf2/HO-1 Pathway Activation | Modification of Cys151 on Keap1 | THP-1 human monocytic cells | nih.gov |

| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | ROS Scavenging | Radical scavenging, Inhibition of ROS production | Human glioblastoma cells, Metastatic human prostate cancer cells (PC-3, DU-145) | nih.govresearchgate.net |

Anticancer Activities and Therapeutic Targeting

Derivatives of this compound have demonstrated significant potential as anticancer agents, with research highlighting their ability to inhibit cancer cell growth through various mechanisms.

A key focus of anticancer drug development is the inhibition of cancer cell proliferation. A stilbenoid derivative, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) , has shown potent growth inhibitory activity in human lung cancer cells (A549). nih.gov Its efficacy, with an IC50 of 0.03 microM, was found to be significantly greater than its trans-isomer and resveratrol. nih.gov

Another related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) , has been shown to suppress the proliferation of human glioblastoma cells. nih.gov Mechanistically, DHMBA treatment led to a decrease in the levels of proteins that promote cell growth, such as PI3-kinase 100α, Akt, MAPK, and mTOR. nih.gov It also suppressed the growth of metastatic human prostate cancer cells (PC-3 and DU-145). researchgate.net

Inducing apoptosis, or programmed cell death, in cancer cells is a major goal of cancer therapy. The stilbenoid derivative 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) has been shown to induce apoptosis in human lung cancer cells. nih.gov This was evidenced by an increase in the sub-G1 phase DNA content and morphological changes such as cell rounding and DNA fragmentation. nih.gov The pro-apoptotic effects of BCS were associated with an elevation in the expression of p53 and the release of cytochrome c. nih.gov

Similarly, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) stimulated the death of human glioblastoma cells and metastatic prostate cancer cells (PC-3 and DU-145). nih.govresearchgate.net In prostate cancer cells, this effect was linked to the activation of caspase-3. researchgate.net

Arresting the cell cycle is another mechanism by which anticancer agents can inhibit tumor growth. Treatment of human lung cancer cells with 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) resulted in cell cycle arrest at the G2/M phase. nih.gov This arrest was correlated with the downregulation of the checkpoint protein cyclin B1. nih.gov

In human glioblastoma cells, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) was found to increase the levels of tumor suppressor proteins p53, p21, and Rb, which play a crucial role in cell cycle regulation and can lead to cell cycle arrest. nih.gov

Interactive Data Table: Anticancer Activities of this compound Derivatives

| Compound | Activity | Mechanism | Cancer Cell Line | Reference |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | Inhibition of Cell Proliferation | Potent growth inhibition (IC50: 0.03 microM) | Human lung cancer (A549) | nih.gov |

| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Inhibition of Cell Proliferation | Decrease in PI3K, Akt, MAPK, mTOR levels | Human glioblastoma, Human prostate cancer (PC-3, DU-145) | nih.govresearchgate.net |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | Induction of Apoptosis | Increased sub-G1 DNA content, elevated p53, cytochrome c release | Human lung cancer (A549) | nih.gov |

| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Induction of Apoptosis | Caspase-3 activation | Human glioblastoma, Human prostate cancer (PC-3, DU-145) | nih.govresearchgate.net |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | Cell Cycle Arrest | G2/M phase arrest, downregulation of cyclin B1 | Human lung cancer (A549) | nih.gov |

| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Cell Cycle Regulation | Increased levels of p53, p21, Rb | Human glioblastoma | nih.gov |

Specific Molecular Targets (e.g., FGFR1, Tyrosinase, RNR)

Derivatives of this compound have been investigated for their inhibitory activity against several key molecular targets implicated in various diseases.

FGFR1: A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed as inhibitors of fibroblast growth factor receptor-1 (FGFR1), a target in non-small cell lung cancer (NSCLC). nih.gov One of the most promising compounds, C9, demonstrated significant inhibitory activity against five NSCLC cell lines with FGFR1 amplification. nih.gov The IC50 values for compound C9 were 1.36 ± 0.27 µM (NCI-H520), 1.25 ± 0.23 µM (NCI-H1581), 2.31 ± 0.41 µM (NCI-H226), 2.14 ± 0.36 µM (NCI-H460), and 1.85 ± 0.32 µM (NCI-H1703). nih.gov Further studies showed that compound C9 induced cell cycle arrest at the G2 phase in these NSCLC cell lines. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for agents addressing hyperpigmentation. nih.govmdpi.com While direct studies on this compound's tyrosinase inhibition are limited, the broader class of substituted benzylidene derivatives has shown promise. For instance, (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one analogs were designed as tyrosinase inhibitors, with some showing significantly greater potency than kojic acid. mdpi.com Kinetic studies revealed a competitive inhibition mechanism for the most active analogs. mdpi.com Another study on benzothiazole (B30560) derivatives identified a compound with an IC50 value of 0.2 ± 0.01 μM against mushroom tyrosinase, highlighting the potential of this structural class. mdpi.com

RNR: There is currently limited direct evidence in the provided search results to suggest that this compound or its immediate derivatives are significant inhibitors of ribonucleotide reductase (RNR).

Anti-inflammatory Properties

While direct studies on the anti-inflammatory properties of this compound are not extensively detailed in the provided results, related compounds have shown significant anti-inflammatory activity. For example, the marine-derived compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been shown to suppress inflammatory responses in mouse macrophage RAW264.7 cells. nih.govresearchgate.net DHMBA treatment reduced the production of inflammatory cytokines such as tumor necrosis factor-α, interleukin-6, and interleukin-1β. nih.govresearchgate.net It also inhibited the NF-κB signaling pathway, which is crucial in the inflammatory process. nih.gov Furthermore, conjugation of 3,4,5-trimethoxybenzyl alcohol with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen (B1673614) resulted in derivatives with enhanced anti-inflammatory activity and increased selectivity for COX-2 inhibition. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.netcollaborativedrug.com For derivatives of this compound, SAR studies have provided insights into optimizing their therapeutic potential.

In the context of FGFR1 inhibitors, the development of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives involved modifications at the 2-position of the benzamide (B126) core. nih.gov This systematic modification led to the identification of compound C9 with potent inhibitory activity, indicating the importance of the substituent at this position for binding to the FGFR1 kinase domain. nih.gov

For tyrosinase inhibitors, SAR studies on related benzothiazole derivatives revealed that the presence and position of hydroxyl groups on the phenyl ring are critical for inhibitory activity. mdpi.com Specifically, 2,4-hydroxyl substitution was found to be important for the inhibition of both mushroom and human tyrosinase. mdpi.com

SAR studies on other classes of compounds, such as 4-aryl-4H-chromenes, have shown that lipophilicity and the nature of substituents at specific positions significantly affect their antitumor activity. researchgate.net Similarly, for YC-1 derivatives, substitutions on the 1-N-benzyl group were explored to understand their impact on biological activity. nih.gov These examples highlight the general principles of SAR that are applicable to the design of novel derivatives of this compound.

In Vitro and In Vivo Biological Evaluation

In Vitro Evaluation:

The biological activities of this compound derivatives have been primarily assessed through a variety of in vitro assays. For the FGFR1-inhibiting 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, in vitro evaluation included assessing their inhibitory concentration (IC50) against a panel of NSCLC cell lines. nih.gov The most potent compound, C9, exhibited IC50 values in the low micromolar range. nih.gov Cell cycle analysis was also performed in vitro to elucidate the mechanism of action, revealing a G2 phase arrest. nih.gov

In the context of anti-inflammatory research, in vitro studies on related compounds like DHMBA involved culturing mouse macrophage RAW264.7 cells and measuring the production of inflammatory cytokines and the activity of signaling pathways like NF-κB. nih.govresearchgate.net Similarly, the COX-1 and COX-2 inhibitory activities of NSAID-trimethoxybenzyl alcohol conjugates were determined using in vitro enzyme assays. researchgate.net

For potential anti-melanogenic agents, in vitro assays using B16F10 melanoma cells are common. These assays measure cellular tyrosinase activity and melanin production to evaluate the efficacy of the compounds. mdpi.commdpi.com

In Vivo Evaluation:

The provided search results offer limited information on the in vivo biological evaluation of this compound itself. However, for related compounds, in vivo studies have been conducted. For instance, the anti-inflammatory activity of NSAID-trimethoxybenzyl alcohol conjugates was examined in vivo using the carrageenan-induced rat paw edema model. researchgate.net These studies demonstrated that the derivatives were more potent anti-inflammatory agents than the parent drugs. researchgate.net

Applications in Advanced Materials and Specialized Chemistry

Precursor in Polymer Synthesis

The structure of 4-bromo-3,5-dimethoxybenzyl alcohol makes it an ideal candidate for the synthesis of specialized polymers, particularly dendritic polymers or dendrimers. These are highly branched, tree-like macromolecules with a well-defined structure. The benzyl (B1604629) alcohol moiety can be readily converted to a reactive site for polymerization, while the bromo- and methoxy-substituents allow for further functionalization and control over the polymer's properties.

While direct studies on the use of this compound in polymer synthesis are not extensively documented, research on structurally similar compounds, such as 3,5-dihydroxybenzyl alcohol, provides significant insights into its potential. For instance, dendritic polymers have been successfully synthesized using a divergent approach with 3,5-dihydroxybenzyl alcohol as the monomer. rsc.org This process involves the acid-base hydrolytic chemistry of bis(dimethylamino)dimethylsilane (B1580881) with the dihydroxybenzyl alcohol, leading to the formation of a dimethylsilyl-linked backbone. rsc.org The peripheral hydroxyl groups in these dendrimers can lead to significant aggregation, a property that can be tuned and exploited in various applications. rsc.org

An uncontrolled reaction of these monomers can lead to the formation of hyperbranched polymers. rsc.org The architecture of these polymers is influenced by the preferential reactivity and steric hindrance at the benzylic center. rsc.org These dendritic and hyperbranched polymers are of great interest due to their large number of terminal functional groups, low viscosity, and high solubility, making them suitable for a wide range of applications, including in the biomedical field for theranostics. thno.orgnih.gov

The presence of the bromine atom on the aromatic ring of this compound offers an additional advantage. It can serve as a site for cross-linking reactions or for the attachment of other functional groups, further expanding the diversity of polymers that can be synthesized.

Table 1: Comparison of Monomers for Dendritic Polymer Synthesis

| Monomer | Functional Groups | Potential Polymer Architecture | Key Features of Resulting Polymers |

| This compound | -OH, -Br, -OCH3 | Dendrimers, Hyperbranched Polymers | Tunable properties via bromine functionalization, potential for aggregation control. |

| 3,5-Dihydroxybenzyl alcohol | -OH | Dendrimers, Hyperbranched Polymers | High density of peripheral hydroxyl groups, prone to aggregation. rsc.org |

Ligand and Catalyst Design

The molecular structure of this compound is well-suited for its use as a ligand in the design of catalysts. The oxygen atom of the alcohol group and the methoxy (B1213986) groups can act as donor atoms, coordinating with metal centers to form stable complexes. The bromine atom provides a handle for further modification, allowing for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the activity and selectivity of the resulting catalyst.

Although specific examples of catalysts derived directly from this compound are not widely reported, the general principles of ligand design support its potential in this area. The benzylic alcohol group can be activated, for example with thionyl chloride or concentrated hydrochloric acid, to facilitate reactions. organic-chemistry.org The resulting activated species can then participate in various coupling reactions.

The field of catalysis often utilizes substituted benzyl alcohols and their derivatives. For instance, iron(II/III) chloride has been shown to catalyze the etherification of various benzyl alcohols, demonstrating the reactivity of this functional group in the presence of transition metal catalysts. acs.org This reactivity is crucial for incorporating such molecules into larger catalytic systems.

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions, such as hydrogen bonding, pi-stacking, and van der Waals forces. The functional groups present in this compound make it an excellent candidate for the construction of well-defined supramolecular assemblies.

The hydroxyl group is a strong hydrogen bond donor and acceptor, while the methoxy groups can also participate in hydrogen bonding as acceptors. The aromatic ring can engage in pi-stacking interactions with other aromatic systems. The bromine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular architectures.

Studies on related molecules demonstrate the principles that would govern the supramolecular behavior of this compound. For example, the supramolecular structures of N(4)-substituted 2,4-diamino-6-benzyloxy-5-nitrosopyrimidines are dominated by a combination of N-H...O, N-H...N, C-H...O, and pi-pi stacking interactions, leading to the formation of chains and sheets. nih.gov Similarly, 1,3,5-triazine-based oligomers exhibit molecular recognition and self-assembly properties driven by hydrogen bonding and aromatic interactions. nih.gov These examples highlight the potential of this compound to form intricate and functional supramolecular structures.

Functional Material Development

The development of new functional materials with tailored properties is a major focus of modern materials science. This compound serves as a valuable building block in this endeavor due to its combination of reactive sites and functional groups.